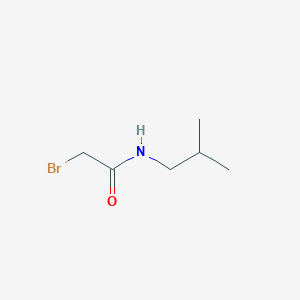

2-Bromo-N-isobutylacetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Bromo-N-isobutylacetamide involves electrophilic bromination reactions, where an isobutylamide moiety is functionalized with a bromine atom. Such processes often require precise control of reaction conditions to ensure selectivity and high yields. Although direct references to the synthesis of 2-Bromo-N-isobutylacetamide were not found, methodologies for related compounds highlight the importance of solvent choice, temperature control, and the use of catalytic systems for efficient halogenation. For instance, the synthesis of N-Bromoacetamide derivatives shows the versatility of bromine introduction into amide structures through different synthetic routes, emphasizing the role of catalysts and reaction conditions for achieving desired bromination patterns (Rank & Baer, 1974).

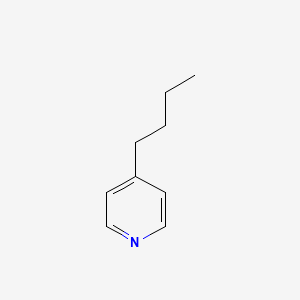

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-isobutylacetamide can be elucidated through spectroscopic methods, including NMR and IR spectroscopy, complemented by X-ray crystallography for solid-state analysis. These techniques provide insights into the compound's molecular conformation, bond lengths, angles, and overall geometry. Halogenated N,2-diarylacetamides have been studied for their molecular conformations and supramolecular assembly, revealing how halogen substitutions influence molecular geometry and intermolecular interactions, which can be extrapolated to understand the structural nuances of 2-Bromo-N-isobutylacetamide (Nayak et al., 2014).

Aplicaciones Científicas De Investigación

Electrochemistry and Reduction Mechanism

2-Bromo-N-isobutylacetamide and similar compounds have been studied for their electrochemical properties. For instance, the electrochemical reduction of secondary and tertiary α-bromoisobutyramides in dipolar aprotic solvents has been researched. These studies focused on the formation of a carbanion at a mercury electrode due to two-electron C–Br bond cleavage. The mechanism involves self-protonation, with the carbanion undergoing protonation by a parent molecule to yield isobutyramide. This process can lead to various reaction pathways and products, such as αβ-unsaturated amide or bromo-containing anions, depending on the solvent and substituents involved (Maran et al., 1987).

Molecular Properties and Vibrational Frequencies

Research has also been conducted on paracetamol analogues of 2-bromo-N-isobutylacetamide to determine their molecular properties and vibrational mode couplings. These studies involve assessing E/Z isomers, keto/enol unimolecular rearrangement, and transition state structures. Density Functional Theory (DFT) calculations have been used to explore these aspects, providing insights into the energy gaps, barrier heights, and kinetic rate constants of these isomers. This research is essential for understanding the intramolecular hydrogen bonds and the stabilization mechanisms of each isomer (Viana et al., 2016).

Synthesis and Pharmacological Evaluation

The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants has been another area of research. This involves synthesizing thioacetamide derivatives by alkylation of 4,6-dimethyl-2thiopyrimidine with comparable α-chloroacetamides. The synthesized compounds have been evaluated for their anticonvulsant activity using both in vivo studies and molecular docking methods. This research contributes to the understanding of the structure-anticonvulsant activity correlation and the development of new therapeutic agents (Severina et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAVQYCNDWTSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289085 | |

| Record name | 2-Bromo-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95331-76-3 | |

| Record name | 2-Bromo-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.